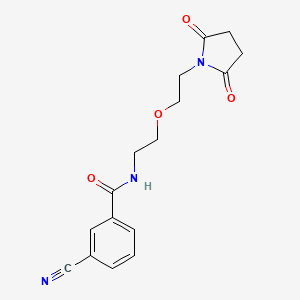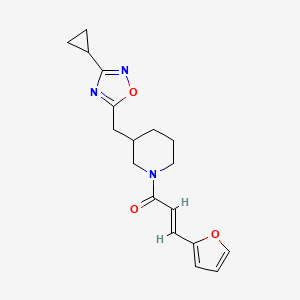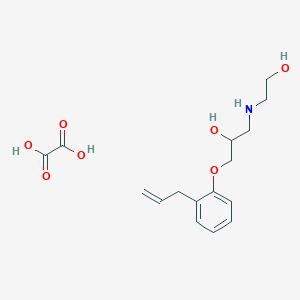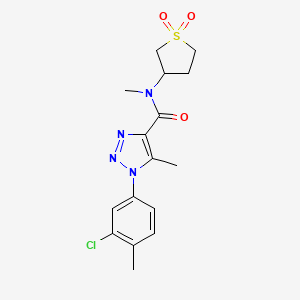
3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A solvent-controlled two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines to afford various α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields . A solvent-controllable protocol has been developed to produce versatile 3- (2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .Molecular Structure Analysis
The molecular structure of “3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide” is complex, with a cyano group attached to a benzamide ring, which is further connected to a dioxopyrrolidinyl group through an ethoxyethyl linkage.Chemical Reactions Analysis
The compound has been involved in solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters and 3- (2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes .Physical And Chemical Properties Analysis
The compound should be stored in an inert atmosphere, preferably in a freezer, under -20C .Scientific Research Applications
- α-X (X = Br or Cl) Enamino Ketones/Esters : Researchers have achieved a two-step one-pot aminobromination/chlorination of carbonyl alkynes using aliphatic secondary amines. This process leads to the formation of α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields . These compounds have applications in organic synthesis, medicinal chemistry, and materials science.
- Cell Growth Suppression : The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a derivative of the mentioned compound) has been shown to suppress cell growth. Additionally, it increases cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production . This suggests potential applications in cancer research and biopharmaceutical production.
- 2,5-Dioxopyrrolidin-1-yl (2,5-Dichlorobenzoyl)glycyl-L-leucinate : Another derivative of the compound has demonstrated selective and dose-dependent degradation of KRAS G12D/V and MDM2 proteins. Importantly, it achieves this without causing non-specific cytotoxic effects . This finding opens up possibilities for targeted protein degradation therapies.
- 3-(2,5-Dioxopyrrolidin-1-yl)acrylates : A solvent-controllable protocol allows the production of versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates using toluene as the solvent and chain alkyl propiolates as alkynyl substrates . These acrylates can serve as building blocks in organic synthesis and catalysis.
Enamine Synthesis
Biological Activity
Targeted Protein Degradation
Chemical Reactions and Catalysts
Future Directions
properties
IUPAC Name |
3-cyano-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-11-12-2-1-3-13(10-12)16(22)18-6-8-23-9-7-19-14(20)4-5-15(19)21/h1-3,10H,4-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTMIOQDEBXVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)

![tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2445400.png)
![Methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate](/img/structure/B2445402.png)
![2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B2445405.png)
![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2445407.png)


![N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2445412.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2445413.png)


![Tert-butyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2445419.png)
![4-benzyl-2-(2-(cyclohexylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2445420.png)